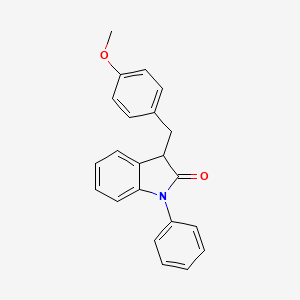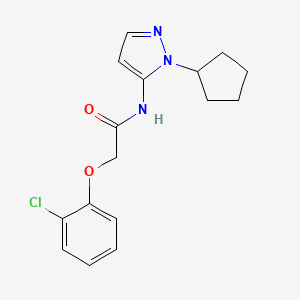
2-(2-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group, a cyclopentyl group, and a pyrazolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide typically involves the following steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 1-cyclopentyl-1H-pyrazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling 2-chlorophenoxyacetic acid with 1-cyclopentyl-1H-pyrazole using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
化学反応の分析
反応の種類
2-(2-クロロフェノキシ)-N-(1-シクロペンチル-1H-ピラゾール-5-イル)アセトアミドは、以下の化学反応を含む様々な種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化できます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: クロロフェノキシ基は、アミンやチオールなどの求核剤と求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性条件下で過マンガン酸カリウムを使用します。
還元: 無水エーテル中で水素化リチウムアルミニウムを使用します。
置換: DMF中で水素化ナトリウムを使用します。
生成される主な生成物
酸化: カルボン酸やケトンの生成。
還元: アルコールやアミンの生成。
置換: 置換されたフェノキシ誘導体の生成。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗炎症性など、その潜在的な生物活性について研究されています。
医学: 新しい医薬品開発のためのリード化合物として使用される可能性があります。
工業: 新しい材料の開発や化学反応の触媒として使用される可能性があります。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-(2-クロロフェノキシ)-N-(1-シクロペンチル-1H-ピラゾール-5-イル)アセトアミドの作用機序は、その特定の生物学的または化学的活性に依存します。一般的には、酵素や受容体などの分子標的に作用し、その活性を調節し、生物学的反応を引き起こす可能性があります。関与する経路には、酵素活性の阻害、受容体への結合、またはシグナル伝達経路の調節が含まれる場合があります。
6. 類似化合物の比較
類似化合物
2-(2-クロロフェノキシ)アセトアミド: ピラゾリル基とシクロペンチル基がありません。
N-(1-シクロペンチル-1H-ピラゾール-5-イル)アセトアミド: クロロフェノキシ基がありません。
2-(2-ブロモフェノキシ)-N-(1-シクロペンチル-1H-ピラゾール-5-イル)アセトアミド: 類似の構造ですが、塩素の代わりに臭素原子があります。
独自性
2-(2-クロロフェノキシ)-N-(1-シクロペンチル-1H-ピラゾール-5-イル)アセトアミドは、官能基の組み合わせによって独自性があり、類似の化合物には見られない特定の化学的および生物学的性質をもたらす可能性があります。この独自性は、必要な性質を持つ新しい分子を設計する際に活用できます。
類似化合物との比較
Similar Compounds
2-(2-chlorophenoxy)acetamide: Lacks the pyrazolyl and cyclopentyl groups.
N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide: Lacks the chlorophenoxy group.
2-(2-bromophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(2-chlorophenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties.
特性
分子式 |
C16H18ClN3O2 |
|---|---|
分子量 |
319.78 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-(2-cyclopentylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-7-3-4-8-14(13)22-11-16(21)19-15-9-10-18-20(15)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,19,21) |
InChIキー |
CPWIJEDBBLGBAB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)COC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


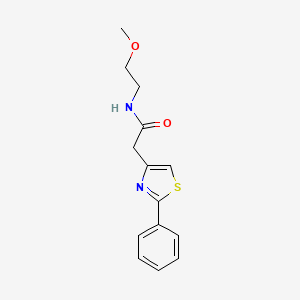
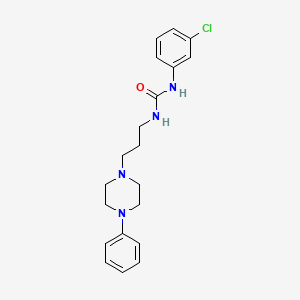
![N-{2-[(4-bromophenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11361311.png)
![3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11361316.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11361327.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide](/img/structure/B11361335.png)
![5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11361349.png)
![5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11361357.png)
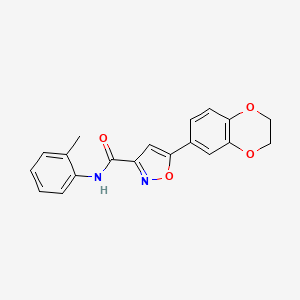
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B11361372.png)
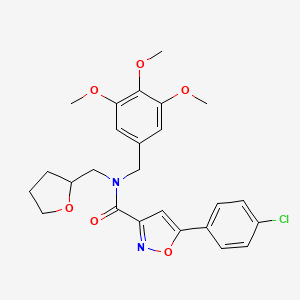
![2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11361381.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B11361389.png)
